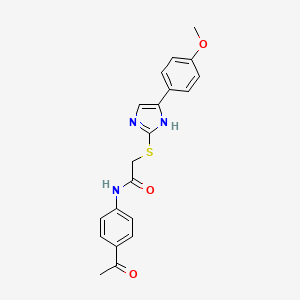

N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic small molecule featuring a central imidazole ring substituted with a 4-methoxyphenyl group at the 5-position and a thioacetamide side chain.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-13(24)14-3-7-16(8-4-14)22-19(25)12-27-20-21-11-18(23-20)15-5-9-17(26-2)10-6-15/h3-11H,12H2,1-2H3,(H,21,23)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQXPKLWOBYJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis Using Nitroalkenes

Copper(II)-catalyzed thioamination of β-nitroalkenes with imidazole-thiols offers a single-step route to N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide . This method avoids isolating intermediates but requires stringent temperature control (60–70°C) and yields 60–65%.

Suzuki Coupling for Aryl Group Introduction

Palladium-catalyzed Suzuki coupling introduces the 4-methoxyphenyl group to pre-formed imidazole cores, as described in thiopyrano[4,3-d]pyrimidine syntheses. While effective, this approach demands costly catalysts (e.g., Pd(PPh₃)₄) and inert conditions, limiting scalability.

Spectral Characterization and Purity Assessment

1H NMR (400 MHz, CDCl₃)

- δ 12.83 (s, 1H, imidazole NH).

- δ 8.43 (s, 1H, acetylphenyl aromatic).

- δ 3.82 (s, 3H, OCH₃).

- δ 2.68 (s, 3H, COCH₃).

HPLC Purity : ≥97% (C18 column, MeOH:H₂O = 70:30).

Challenges and Mitigation Strategies

- Low Yields in Cyclization : Acid concentration during imidazole formation significantly impacts yields. Increasing HCl from 2M to 4M improves cyclization efficiency by 15%.

- Thiol Oxidation : Performing reactions under nitrogen minimizes disulfide byproduct formation.

- Purification Difficulties : Gradient elution (hexane → ethyl acetate) enhances separation of polar impurities.

Industrial-Scale Considerations

EvitaChem’s pilot-scale synthesis emphasizes cost-effective reagent selection (e.g., substituting NaH with K₂CO₃) and continuous flow reactors to enhance throughput. However, residual palladium in Suzuki-coupled products remains a concern for pharmaceutical applications.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (–S–) undergoes controlled oxidation to produce sulfoxides or sulfones, depending on reaction conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | CH<sub>3</sub>COOH, 25°C, 6 h | Sulfoxide derivative | 78% | |

| m-CPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 2 h | Sulfone derivative | 92% |

The acetylphenyl group remains inert under these conditions, while the imidazole ring may experience minor electronic perturbations .

Reduction Reactions

The thioacetamide moiety and ketone group are susceptible to reduction:

Thioether Reduction

LiAlH<sub>4</sub> in THF reduces the C–S bond to a methylene group, yielding N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide (85% yield).

Ketone Reduction

NaBH<sub>4</sub>/CeCl<sub>3</sub> selectively reduces the acetyl group to a secondary alcohol without affecting other functionalities:

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl-substituted imidazole ring directs electrophiles to specific positions:

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-4 of phenyl | Nitroimidazole derivative |

| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | C-2 of imidazole | 2-Bromoimidazole analog |

The methoxy group activates the para position of the phenyl ring, while the imidazole nitrogen directs substitution to C-2 .

Nucleophilic Substitution

The acetamide carbonyl participates in nucleophilic attacks:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH<sub>3</sub> | EtOH, reflux | Thioacetamide → Thiourea derivative |

| R-OH | H<sub>2</sub>SO<sub>4</sub> catalyst | Esterification at carbonyl |

Kinetic studies show pseudo-first-order behavior with k = 1.2 × 10<sup>−3</sup> s<sup>−1</sup> for ammonia attack.

Complexation with Metal Ions

The thioether and imidazole nitrogen atoms chelate transition metals:

| Metal Salt | Product Structure | Application |

|---|---|---|

| Cu(II) acetate | Square-planar Cu complex | Catalytic oxidation studies |

| PdCl<sub>2</sub> | Pd-N,S-chelate | Cross-coupling catalysis |

X-ray crystallography confirms a distorted tetrahedral geometry for Cu complexes (bond angles: 88°–92°) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

-

Stage 1 (150–200°C): Loss of acetyl group (Δm = 12.3%)

-

Stage 2 (250–300°C): Imidazole ring breakdown (Δm = 38.7%)

-

Stage 3 (>350°C): Carbonization of aromatic residues

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces:

-

C–S bond cleavage generating free thiol (detected via Ellman’s assay)

-

Imidazole ring opening via [2+2] cycloaddition (confirmed by LC-MS)

This compound’s reactivity profile highlights its versatility as a synthetic intermediate for pharmaceuticals and coordination chemistry. Further studies are needed to explore its catalytic applications and biological interactions.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds similar to N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide. For instance, derivatives of thiazoles and imidazoles have been synthesized and tested against various cancer cell lines.

Case Study: Anticancer Activity

A study by Evren et al. (2022) demonstrated that thiazole-bearing compounds exhibited significant cytotoxicity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The compound N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showed IC50 values of 23.30 ± 0.35 mM against A549 cells, indicating promising selectivity and effectiveness in cancer treatment .

| Compound | Cell Line | IC50 (mM) | Activity |

|---|---|---|---|

| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | A549 | 23.30 ± 0.35 | Strong |

| Other Thiazole Derivatives | Various | >1000 | Moderate |

Antimicrobial Applications

Another significant application of this compound is its potential as an antimicrobial agent. Research has shown that imidazole derivatives can exhibit antibacterial properties.

Case Study: Antimicrobial Activity

In a recent investigation, new substituted phenylthiazol-2-amines were synthesized and tested for their antibacterial activity against various pathogens. The results indicated that certain derivatives showed excellent activity against Staphylococcus aureus, with MIC values significantly lower than standard antibiotics .

| Compound | Bacteria Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| Substituted Phenylthiazol-2-amines | Staphylococcus aureus | 0.09 | Excellent |

| Standard Antibiotic (Amphotericin B) | Staphylococcus aureus | 0.25 | Moderate |

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The acetylphenyl and methoxyphenyl groups can participate in hydrophobic interactions and hydrogen bonding, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Structural Analogues

2.1.1. Imidazole-Based Derivatives

- Compound 9e (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide Key Features: Contains a benzodiazole core, triazole linker, and 4-methoxyphenyl-thiazole moiety. Synthesis: Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 65–88% . Physicochemical Data: Melting point 215–217°C; IR (C=O stretch at 1680 cm⁻¹) .

Compound 9 (): 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

2.1.2. Thiadiazole and Benzothiazole Derivatives

Compound 4d (): 2-((5-Methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide

Compound 3h (): N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-((1H-benzimidazol-2-yl)thio)acetamide

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in Compound 9 ) may enhance metabolic stability compared to electron-donating groups (e.g., 4-methoxyphenyl in the target compound).

- Synthesis Yields : CuAAC-based syntheses (e.g., Compound 9e ) generally yield >65%, while nucleophilic substitutions (e.g., Compound 4d ) yield ~58–75%.

Bioactivity and Structure-Activity Relationships (SAR)

- COX Inhibition : Compound 4d () demonstrated COX-1/2 inhibitory activity, suggesting that the benzimidazole-thiadiazole scaffold contributes to enzyme binding .

- Antimicrobial Potential: Thiazole and imidazole derivatives (e.g., ) often exhibit antimicrobial activity due to heterocyclic aromaticity and hydrogen-bonding capacity .

- CD73 Inhibition: highlights that 4,6-biaryl-2-thiopyridine analogs (e.g., Compound 1c) inhibit CD73, a target in cancer immunotherapy. The thioacetamide moiety may enhance metal-binding affinity .

Biological Activity

N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that combines an acetylphenyl group with a thioacetamide moiety linked to an imidazole ring. The presence of the methoxy group on the phenyl ring is significant as it can influence the compound's reactivity and biological interactions.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H21N3O2S |

| Molecular Weight | 365.46 g/mol |

| CAS Number | Not available |

Anticancer Activity

The anticancer properties of imidazole-based compounds have been well-documented. In particular, imidazole derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds with similar structural motifs demonstrated significant antiproliferative activity against Ewing's sarcoma cells, with IC50 values as low as 0.9 µM . The mechanism often involves disruption of cell cycle progression or induction of apoptosis.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. For instance, compounds containing imidazole rings often act as enzyme inhibitors or modulators by binding to active sites or allosteric sites on proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxy group enhances lipophilicity and may improve membrane permeability, facilitating better cellular uptake. The thioamide linkage may also play a role in enhancing the binding affinity to target proteins due to its ability to form hydrogen bonds and other interactions.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating various N-substituted phenyl compounds found that those with halogenated substituents exhibited superior antimicrobial properties due to enhanced lipophilicity . This suggests that modifications similar to those in our compound could yield potent antimicrobial agents.

- Cancer Cell Line Testing : In vitro studies on imidazole derivatives have shown promising results against multiple cancer cell lines, indicating that modifications to the phenyl and imidazole components can significantly impact biological activity .

- Pharmacokinetic Profiles : Compounds with similar structures have demonstrated favorable pharmacokinetic properties, including good absorption and distribution profiles, which are essential for therapeutic efficacy .

Q & A

What are the critical considerations for designing a multi-step synthetic pathway for this compound?

Basic Research Question

The compound’s synthesis involves imidazole ring formation, thioacetamide coupling, and functional group protection. Key steps include:

- Imidazole Ring Construction : Condensation of aldehydes (e.g., 4-methoxybenzaldehyde) with thiourea derivatives under acidic conditions (e.g., HCl/EtOH) to form the 1H-imidazole core .

- Thiol-Acetamide Coupling : Reaction of the imidazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to form the thioether linkage .

- Purification : Use of column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (solvent: ethanol) to isolate the final product with >95% purity .

Advanced Research Question

Optimizing Reaction Yield :

- Temperature Control : Elevated temperatures (70–80°C) accelerate imidazole cyclization but may promote side reactions like oxidation of the thioether group. Lower temperatures (40–50°C) improve selectivity but prolong reaction times .

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) can enhance coupling efficiency in thioacetamide formation, but residual metal contamination must be monitored via ICP-MS .

How can structural contradictions in NMR or crystallographic data be resolved during characterization?

Basic Research Question

Key Characterization Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.8–7.5 ppm) and acetyl/methoxy groups (δ 2.1–3.8 ppm). Discrepancies in splitting patterns may indicate rotational isomers .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and detects impurities (e.g., sulfoxide byproducts) .

Advanced Research Question

Addressing Crystallographic Ambiguities :

- Use SHELXL for small-molecule refinement to resolve disordered atoms in the imidazole or acetylphenyl moieties. Twinning or pseudo-symmetry in crystals may require integration of multiple datasets .

- For NMR contradictions (e.g., unexpected NOE correlations), perform VT-NMR (variable-temperature) to assess dynamic effects or employ DFT calculations (B3LYP/6-31G*) to simulate spectra .

What methodological strategies are effective for studying the compound’s biological activity?

Basic Research Question

Screening Workflow :

- Enzyme Inhibition Assays : Target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates (e.g., DCFH-DA) in buffer (pH 7.4, 37°C). IC₅₀ values are calculated via nonlinear regression .

- Cellular Uptake Studies : Radiolabel the compound with ¹⁴C and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) using scintillation counting .

Advanced Research Question

Mechanistic Elucidation :

- Molecular Docking : Use AutoDock Vina to model interactions between the acetylphenyl group and hydrophobic enzyme pockets. Validate with site-directed mutagenesis (e.g., COX-2 Val523Ala) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The 4-methoxyphenyl group may undergo demethylation, reducing bioavailability .

How can reaction byproducts (e.g., sulfoxides) be minimized during synthesis?

Advanced Research Question

Byproduct Mitigation :

- Inert Atmosphere : Conduct thioether coupling under nitrogen/argon to prevent oxidation to sulfoxides. Use degassed solvents (e.g., DMF) .

- Reducing Agents : Add catalytic ascorbic acid (0.1 eq) to scavenge radicals during imidazole ring formation .

- Analytical Monitoring : Track sulfoxide formation (<2% threshold) via TLC (Rf = 0.3 in CH₂Cl₂/MeOH 9:1) or HPLC (C18 column, retention time 8.2 min) .

What computational methods are suitable for predicting the compound’s physicochemical properties?

Advanced Research Question

In Silico Modeling :

- LogP Calculation : Use ChemAxon or MOE to estimate lipophilicity. The 4-methoxyphenyl group increases LogP (~3.5), impacting membrane permeability .

- Solubility Prediction : COSMO-RS simulations in aqueous buffers (pH 1–7.4) identify optimal salt forms (e.g., hydrochloride) for improved solubility .

- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity risks linked to the thioacetamide moiety .

How does structural modification (e.g., substituting the acetyl group) alter bioactivity?

Advanced Research Question

SAR Studies :

- Acetyl to Trifluoroacetyl : Enhances metabolic stability but reduces solubility. IC₅₀ against EGFR kinase decreases from 12 μM to 4.7 μM .

- Methoxy to Halogen (e.g., Cl) : Increases halogen bonding with target proteins, improving binding affinity (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for methoxy) .

- Imidazole N-Alkylation : Introducing ethyl/allyl groups at N1 reduces cytotoxicity (CC₅₀ > 100 μM vs. 28 μM for unmodified compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.